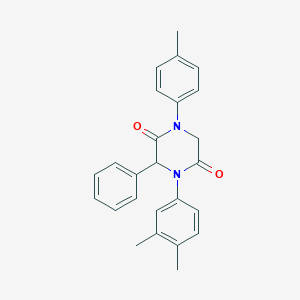
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the regulation of neurotransmitters. It also interacts with receptors such as the dopamine receptor, which is involved in the regulation of mood and behavior. Furthermore, it modulates signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also regulates glucose metabolism and insulin secretion by modulating the activity of enzymes involved in glucose uptake and utilization. In addition, it has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties can be easily characterized using various analytical techniques. It also exhibits potent biological activity at low concentrations, making it suitable for use in in vitro and in vivo experiments. However, its limited solubility in water and some organic solvents can pose challenges in certain experiments, and its potential toxicity and side effects need to be carefully evaluated.
将来の方向性
There are several future directions for the research on 4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One potential direction is the development of novel derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Furthermore, the elucidation of its molecular targets and mechanisms of action can provide insights into its biological activity and facilitate the development of more effective therapeutic strategies.
合成法
The synthesis of 4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 3,4-dimethylbenzaldehyde, 4-methylbenzaldehyde, and phenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The purity of the compound can be enhanced through recrystallization and chromatography techniques.
科学的研究の応用
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has hypoglycemic effects by regulating glucose metabolism and insulin secretion. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C25H24N2O2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
4-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2/c1-17-9-12-21(13-10-17)26-16-23(28)27(22-14-11-18(2)19(3)15-22)24(25(26)29)20-7-5-4-6-8-20/h4-15,24H,16H2,1-3H3 |
InChIキー |
SLTIZATXLGAQSU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
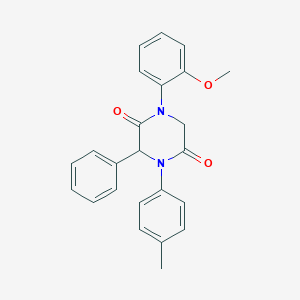
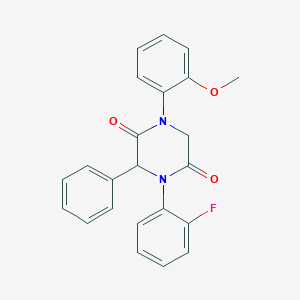
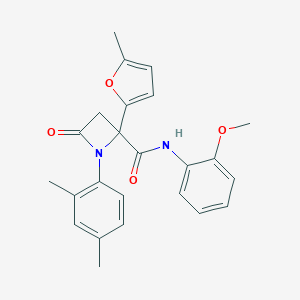
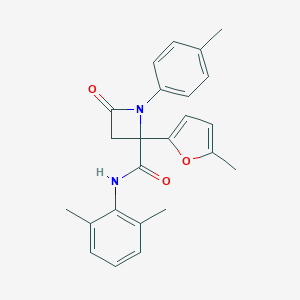
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
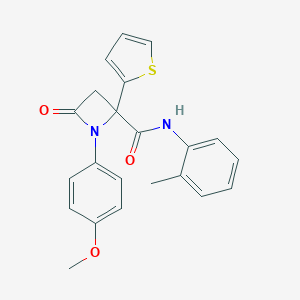

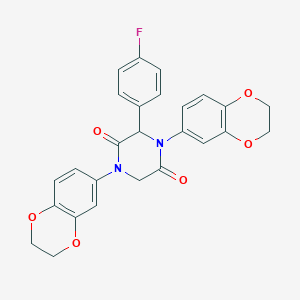

![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
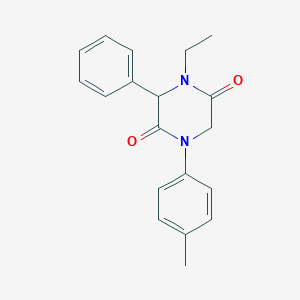
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
